molecular formula C10H20O4 B12311029 Tert-butyl 4-hydroxy-2-(2-hydroxyethyl)butanoate CAS No. 1502047-31-5

Tert-butyl 4-hydroxy-2-(2-hydroxyethyl)butanoate

Cat. No.: B12311029
CAS No.: 1502047-31-5
M. Wt: 204.26 g/mol
InChI Key: YMBMRZOYRZLTPS-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-2-(2-hydroxyethyl)butanoate is an organic compound characterized by the presence of a tert-butyl group, a hydroxy group, and a hydroxyethyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-2-(2-hydroxyethyl)butanoate typically involves the esterification of 4-hydroxy-2-(2-hydroxyethyl)butanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and scalable approach to the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-2-(2-hydroxyethyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxy groups can yield ketones or aldehydes.

    Reduction: Reduction of the ester group can produce the corresponding alcohol.

    Substitution: Substitution reactions can result in the formation of ethers or amines.

Scientific Research Applications

Tert-butyl 4-hydroxy-2-(2-hydroxyethyl)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2-(2-hydroxyethyl)butanoate involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxyethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-methylphenol: This compound shares the tert-butyl group but differs in the presence of a methyl group instead of a hydroxyethyl group.

    4-tert-Butyl-2-hydroxybenzaldehyde: Similar in having a tert-butyl and hydroxy group, but with an aldehyde functional group.

Uniqueness

Tert-butyl 4-hydroxy-2-(2-hydroxyethyl)butanoate is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, from organic synthesis to industrial production.

Properties

CAS No.

1502047-31-5

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

tert-butyl 4-hydroxy-2-(2-hydroxyethyl)butanoate

InChI

InChI=1S/C10H20O4/c1-10(2,3)14-9(13)8(4-6-11)5-7-12/h8,11-12H,4-7H2,1-3H3

InChI Key

YMBMRZOYRZLTPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCO)CCO

Origin of Product

United States

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